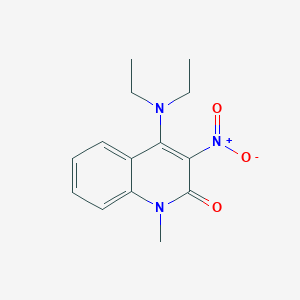![molecular formula C12H11NO5S2 B4967105 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. Meclofenamic acid has been used in scientific research for its potential therapeutic effects on various diseases and conditions.
Mécanisme D'action
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By reducing the production of these inflammatory mediators, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid can reduce pain, inflammation, and fever.
Biochemical and Physiological Effects
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to have various biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and suppression of angiogenesis. It has also been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is its potential for off-target effects, as it can inhibit other enzymes besides COX. Additionally, its solubility and stability can be challenging in certain experimental conditions.
Orientations Futures
There are several potential future directions for 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid research. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its potential for off-target effects and to develop more effective formulations for experimental use.
Méthodes De Synthèse
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with 2-thiophenecarboxylic acid in the presence of a base, followed by reduction of the nitro group with iron and hydrochloric acid. This method yields 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid in high purity and yield.
Applications De Recherche Scientifique
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been studied for its potential therapeutic effects on various diseases and conditions, including cancer, Alzheimer's disease, and inflammatory bowel disease. In cancer research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In inflammatory bowel disease research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to reduce inflammation and improve intestinal barrier function.
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-11(12(14)15)19-7-10/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHATHLGLYLQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
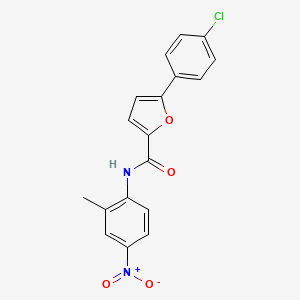
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
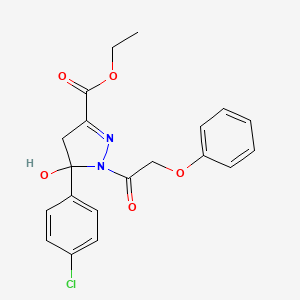
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)
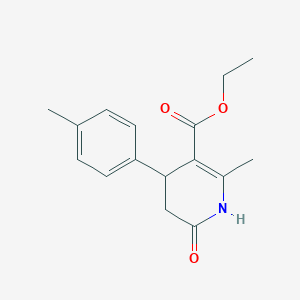
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)
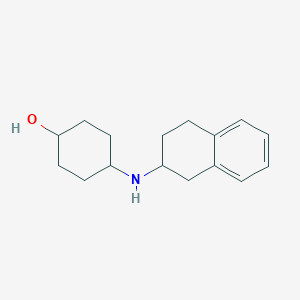
![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
